molecular formula C8H5BrF5N B1415960 5-Bromo-4-difluoromethyl-2-(trifluoromethyl)aniline CAS No. 1805593-81-0

5-Bromo-4-difluoromethyl-2-(trifluoromethyl)aniline

Cat. No.: B1415960
CAS No.: 1805593-81-0
M. Wt: 290.03 g/mol
InChI Key: BSBMELSTBDBAHH-UHFFFAOYSA-N
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Description

5-Bromo-4-difluoromethyl-2-(trifluoromethyl)aniline: is an organic halogenated compound with the chemical formula C8H4BrF5N. It is a crystalline solid known for its high chemical stability and is widely used in various scientific experiments and industries. The presence of bromine, difluoromethyl, and trifluoromethyl groups in its structure makes it a unique compound with significant applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-difluoromethyl-2-(trifluoromethyl)aniline typically involves the bromination of a suitable precursor, followed by the introduction of difluoromethyl and trifluoromethyl groups. One common method includes the use of bromine and a suitable catalyst to achieve the bromination reaction. The reaction conditions often involve refluxing the mixture in an inert solvent such as dimethyl sulfoxide (DMSO) for several hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-difluoromethyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Formation of iodinated or fluorinated derivatives.

    Oxidation Reactions: Formation of quinones or nitro compounds.

    Reduction Reactions: Formation of corresponding amines.

Scientific Research Applications

Chemistry: 5-Bromo-4-difluoromethyl-2-(trifluoromethyl)aniline is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound to investigate the interactions of halogenated anilines with enzymes and receptors.

Medicine: The compound is explored for its potential use in drug discovery and development. Its unique structure makes it a candidate for designing new drugs with improved pharmacokinetic properties and enhanced biological activity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of advanced polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-difluoromethyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity and potential therapeutic applications .

Comparison with Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2,4-difluorophenol

Comparison: Compared to similar compounds, 5-Bromo-4-difluoromethyl-2-(trifluoromethyl)aniline exhibits unique properties due to the presence of both difluoromethyl and trifluoromethyl groups. These groups contribute to its high chemical stability and enhanced biological activity. The compound’s unique structure makes it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

5-bromo-4-(difluoromethyl)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5N/c9-5-2-6(15)4(8(12,13)14)1-3(5)7(10)11/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBMELSTBDBAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)N)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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